2-azido-1-(2-methoxyphenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
alpha-Azido-2’-methoxyacetophenone: is an organic compound that belongs to the class of azido ketones. These compounds are known for their versatility and wide range of applications in organic synthesis, chemical biology, and materials science. The presence of the azido group (N₃) in the molecule makes it a valuable intermediate for various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the diazotransfer reaction, where a diazotizing reagent such as fluorosulfuryl azide (FSO₂N₃) is used to convert a 2’-aminoacetophenone precursor into the azido compound . This reaction is carried out under mild conditions and is known for its efficiency and high yield.
Industrial Production Methods: Industrial production of alpha-Azido-2’-methoxyacetophenone may involve large-scale diazotransfer reactions or other azidation techniques. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: alpha-Azido-2’-methoxyacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution reactions.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like triphenylphosphine (PPh₃).
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols can be used under mild conditions.
Cycloaddition Reactions: Copper(I) catalysts and alkynes are commonly used.
Reduction Reactions: Triphenylphosphine (PPh₃) is a typical reducing agent.
Major Products Formed:
Triazoles: Formed through cycloaddition reactions.
Amines: Formed through reduction reactions.
Wissenschaftliche Forschungsanwendungen
alpha-Azido-2’-methoxyacetophenone has several applications in scientific research:
Chemical Biology: Used for site-specific labeling and functionalization of biomolecules.
Medicinal Chemistry: Employed in the synthesis of biologically active heterocycles such as triazoles, which have pharmaceutical properties.
Materials Science: Utilized in the development of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of alpha-Azido-2’-methoxyacetophenone involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions to form triazoles, which are stable and have unique chemical properties . The azido group can also be reduced to an amine, which can further participate in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
alpha-Azidoacetophenone: Lacks the methoxy group but shares similar reactivity.
alpha-Azido-4’-methoxyacetophenone: Has a methoxy group at the para position instead of the ortho position.
Uniqueness: alpha-Azido-2’-methoxyacetophenone is unique due to the presence of both the azido and methoxy groups, which provide distinct reactivity and make it a valuable intermediate for the synthesis of complex molecules.
Eigenschaften
CAS-Nummer |
34635-38-6 |
---|---|
Molekularformel |
C9H9N3O2 |
Molekulargewicht |
191.19 g/mol |
IUPAC-Name |
2-azido-1-(2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H9N3O2/c1-14-9-5-3-2-4-7(9)8(13)6-11-12-10/h2-5H,6H2,1H3 |
InChI-Schlüssel |
LYBQLVHZDNTIIM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C(=O)CN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.